3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine
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Overview
Description
3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine is a compound that features an imidazole ring, which is a five-membered heterocyclic ring containing two non-adjacent nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α-keto carbon with amidines under oxidative conditions to form imidazol-4-ones, which can then be further modified . Another approach includes the use of N-heterocyclic carbenes as catalysts to facilitate the formation of trisubstituted imidazoles from acetophenones and benzylic amines .
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable methods such as the one-pot oxidative condensation of ketones and amidines. This method uses molecular oxygen as an oxidant and basic conditions to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazolones.
Reduction: Reduction reactions can modify the imidazole ring or the isopropylamine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the imidazole ring or the side chain are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. Conditions often involve the use of catalysts such as iron or nickel to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazolones, while substitution reactions can yield a variety of functionalized imidazole derivatives .
Scientific Research Applications
3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. This interaction can lead to the modulation of biological pathways, such as those involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Metronidazole: A bactericidal agent with an imidazole structure.
Uniqueness
3-(1H-Imidazol-4-yl)-N-isopropylpropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropylamine group differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct therapeutic effects .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-8(2)11-5-3-4-9-6-10-7-12-9/h6-8,11H,3-5H2,1-2H3,(H,10,12) |
InChI Key |
WUMUCJXBZSVMMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCC1=CN=CN1 |
Origin of Product |
United States |
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